Simulating the self-assembly of model membranes
PhysChemComm Pub Date: DOI: 10.1039/A906472I
Abstract
Dissipative particle dynamics simulations are presented of the self assembly of surfactant bilayers. The effect of changes in the chain length and stiffness of the surfactants on the properties of the model membranes are studied. We observe that changes of the stiffness have significant effects if these changes are made close to the head group of the surfactant. If, on the other hand, changes are made at the end of the tail of the surfactant, the properties of the bilayer are similar to the properties of a bilayer consisting of flexible chains.
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Journal Name:PhysChemComm
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